Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is an organic compound with the molecular formula C18H16N2O7 It is a derivative of terephthalic acid and contains both nitro and amido functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methyl-3-nitrobenzoic acid.
Amidation: The 4-methyl-3-nitrobenzoic acid is then reacted with terephthalic acid in the presence of a dehydrating agent such as thionyl chloride to form the amide bond, resulting in 2-(4-methyl-3-nitrobenzamido)terephthalic acid.
Esterification: Finally, the 2-(4-methyl-3-nitrobenzamido)terephthalic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Amines or alcohols, base catalyst (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products:
Reduction: 2-(4-methyl-3-aminobenzamido)terephthalate.
Substitution: Corresponding amides or esters.
Hydrolysis: 2-(4-methyl-3-nitrobenzamido)terephthalic acid.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and amido functionalities.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amido group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate can be compared with other similar compounds such as:
Dimethyl 2-(3-nitrobenzamido)terephthalate: Lacks the methyl group on the benzene ring, resulting in different chemical properties and reactivity.
Dimethyl 2-(4-methyl-3-aminobenzamido)terephthalate: Contains an amino group instead of a nitro group, leading to different biological activities and applications.
Dimethyl 2-(4-methyl-3-nitrobenzamido)isophthalate:
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the aromatic ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16N2O7 |
---|---|
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O7/c1-10-4-5-11(9-15(10)20(24)25)16(21)19-14-8-12(17(22)26-2)6-7-13(14)18(23)27-3/h4-9H,1-3H3,(H,19,21) |
InChI-Schlüssel |
XZRGUHIHGOBYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.